methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate

Chiral building block Histidine analogue Stereospecific synthesis

Researchers synthesizing histidine-containing peptides often face multi-step orthogonal protection sequences that reduce yield. This (S)-enantiomer chiral building block (CAS 69614-04-6) solves this via an integrated dual-protection imidazo[1,5-c]pyrimidine core. • Simultaneously masks Nα and Nτ positions-single-step protection/deprotection. • Derived from L-histidine; essential for stereospecific HDH inhibitor activity. • Mp 165-167 °C with full NMR/IR fingerprints for unambiguous QC. • Methyl ester handle enables further carboxyl derivatization.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 69614-04-6
Cat. No. B051662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate
CAS69614-04-6
Synonyms(7S)-5,6,7,8-Tetrahydro-5-oxo-Imidazo[1,5-c]pyrimidine-7-carboxylic Acid Methyl Ester; 
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=CN=CN2C(=O)N1
InChIInChI=1S/C8H9N3O3/c1-14-7(12)6-2-5-3-9-4-11(5)8(13)10-6/h3-4,6H,2H2,1H3,(H,10,13)
InChIKeyMSWBJDHMQDISQH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate (CAS 69614-04-6): A Chiral Bicyclic Scaffold for Histidine-Derived Probe and Inhibitor Synthesis


Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate (CAS 69614-04-6), also known as (S)-methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate, is a chiral, fused imidazo[1,5-c]pyrimidine heterocycle (molecular formula C8H9N3O3, MW 195.18 g/mol) [1]. The compound features a single stereocenter at the 7-position, derived from L-histidine, and integrates a methyl ester handle. It is primarily employed as a synthetic intermediate and a chiral building block in medicinal chemistry, particularly for constructing histidinol dehydrogenase (HDH) inhibitors targeting Brucella suis and as a protected histidine surrogate for peptide analogue synthesis [2]. Its physical properties include a melting point of 165–167 °C and a density of 1.56 g/cm³ [1].

Why Generic Imidazo[1,5-c]pyrimidine Analogs Cannot Substitute for (S)-Methyl 5-Oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate


The (S)-configuration at C-7 is critical for biological target recognition and downstream synthetic utility, and simple substitution with the racemate or (R)-enantiomer is not equivalent [1]. The oxo-imidazo[1,5-c]pyrimidine core itself provides a unique N-protected histidine mimic that simultaneously masks the α-amino group and the imidazole τ-nitrogen, a dual protection strategy that cannot be replicated by standard Nα-Boc or Nτ-Trt monoprotection approaches [2]. Furthermore, the thioxo congeners described in the same chemical library exhibit distinct reactivity and HDH inhibition profiles, meaning that oxo/thioxo interchange alters both the chemical handling and biological activity of the final constructs [2].

Quantitative Differentiation Evidence for Methyl 5-Oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate Versus Closest Analogs


Enantiomeric Identity: (S)-Stereochemistry Retention from L-Histidine Precursor

The compound is synthesized from L-histidine methyl ester, retaining the (S)-configuration at the carbon corresponding to the α-carbon of histidine [1]. In contrast, the racemic analogue or the (R)-enantiomer, if used in HDH inhibitor assembly, would be expected to show markedly different enzymatic recognition because Brucella suis HDH is stereospecific for L-histidine-derived substrates [2]. The target compound provides ≥97% enantiomeric purity as the (S)-enantiomer (vendor specification, methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate 97%) .

Chiral building block Histidine analogue Stereospecific synthesis

Synthetic Efficiency: One-Step Vilsmeier Cyclization in Quantitative Yield

A 2023 Molbank protocol reports the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. This contrasts with earlier multi-step routes that afford yields of ~60–82% over 2–3 steps from L-histidine methyl ester [2]. For example, the CDI-mediated cyclization route reported by Shitama and Katsuki gives ~67% yield, while the Guillen procedure yields ~82% [2].

Synthetic methodology Vilsmeier reaction Cyclization yield

Dual Histidine Protection Mode: Nα,Nτ-Bridged Scaffold vs. Conventional Monoprotection

The imidazo[1,5-c]pyrimidine core simultaneously protects both the α-amino group and the τ-nitrogen of the imidazole ring in a single, acid-labile bicyclic system [1]. This dual protection eliminates the need for orthogonal protecting groups (e.g., Boc at Nα and Trt at Nτ), reducing the number of synthetic steps for histidine-containing peptide assembly. In the Turtaut library, the oxo-imidazopyrimidine derivatives improved the efficiency of the histidine protection pathway compared to conventional linear protection schemes, though specific step-count reductions were not quantified [1].

Histidine protection Peptide chemistry Imidazole masking

Physicochemical Identity: Melting Point and Density as Quality Benchmarks vs. Thioxo Congeners

The title compound exhibits a sharp melting point of 165–167 °C and a density of 1.56 g/cm³ [1]. These values serve as identity and purity benchmarks upon receipt. In the oxo/thioxo-imidazo[1,5-c]pyrimidine library, the thioxo derivatives are distinct chemical entities with different melting behavior and solubility profiles; a thioxo compound cannot serve as a drop-in replacement because the C=S substitution alters the hydrogen-bonding network and the electron distribution of the heterocycle, as demonstrated by the differential HDH inhibition activity within the library [2].

Quality control Melting point Density

High-Value Application Scenarios for Methyl 5-Oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate


Synthesis of Chiral HDH Inhibitors for Anti-Brucella Drug Discovery

The (S)-enantiomer is the direct precursor for constructing histidinol dehydrogenase inhibitors targeting Brucella suis. The intact (S)-stereochemistry is essential because Brucella HDH is stereospecific for L-histidine-derived ligands [1]. Using the racemate would confound SAR interpretation and reduce inhibitory potency. The compound's methyl ester group facilitates further derivatization at the carboxyl terminus to optimize pharmacokinetic properties.

Streamlined Synthesis of Histidine-Containing Peptide Analogues via a Dual-Protection Strategy

The imidazo[1,5-c]pyrimidine core simultaneously masks both the Nα and Nτ positions of histidine, enabling a single-step protection and deprotection sequence that reduces the synthetic burden compared to standard orthogonal protecting group schemes [1]. This is particularly advantageous for solid-phase peptide synthesis (SPPS) where step efficiency and intermediate purity are paramount.

One-Step Quantitative Synthesis for Scale-Up and Process Chemistry

The Molbank 2023 Vilsmeier protocol achieves quantitative yield in a single step from L-histidine methyl ester [2]. For process R&D teams evaluating cost of goods, this route eliminates multi-step purification, reduces solvent waste, and offers a clear operational advantage over earlier methods yielding 64–82% over multiple steps.

Quality Control Reference Standard for Imidazo[1,5-c]pyrimidine Library Procurement

The well-defined melting point (165–167 °C) and spectroscopic fingerprints (1H-, 13C-NMR, IR, Raman) [2] provide unambiguous identity benchmarks. QC laboratories can use these data to confirm that the delivered material is the oxo derivative rather than a thioxo or regioisomeric analog, which is critical when maintaining library integrity for high-throughput screening.

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